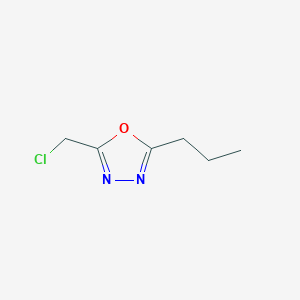
4-cyano-1H-indazole-3-carboxylic acid
Overview
Description
4-Cyano-1H-indazole-3-carboxylic acid is a chemical compound with the linear formula C9H5N3O2 . It is used in laboratory settings .
Synthesis Analysis
The synthesis of 1H-indazole-3-carboxylic acid derivatives has been achieved through various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 4-cyano-1H-indazole-3-carboxylic acid is represented by the InChI code: 1S/C9H5N3O2/c10-4-5-2-1-3-6-7(5)8(9(13)14)12-11-6/h1-3H, (H,11,12)(H,13,14) .Chemical Reactions Analysis
Indazole derivatives are gaining attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .Physical And Chemical Properties Analysis
4-Cyano-1H-indazole-3-carboxylic acid has a molecular weight of 187.16 . It is an off-white solid .Scientific Research Applications
Heterocyclic Compound Synthesis
4-Cyano-1H-indazole-3-carboxylic acid plays a crucial role in the synthesis of heterocyclic compounds, notably 1,2,3-triazoles, which serve as key scaffolds in organic compounds. These compounds have diverse applications in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The stability of these compounds to acidic and basic hydrolysis, alongside their significant dipole moments, enables effective interactions with biological targets. The synthesis of 1,4-disubstituted 1,2,3-triazoles, facilitated by copper(I) catalyzed azide-alkyne cycloaddition, highlights the importance of click reactions in constructing complex molecules from simple starting materials, offering high selectivity, wide scope, fast reaction rates, and high yields (Kaushik et al., 2019).
Therapeutic Applications
Indazole derivatives, including those based on 4-cyano-1H-indazole-3-carboxylic acid, have shown a wide variety of biological activities, leading to significant interest in developing novel therapeutic agents. These compounds have been found to possess anticancer, anti-inflammatory activities, and applications in disorders involving protein kinases and neurodegeneration. The structure of indazole provides the foundation for many compounds with potential therapeutic value (Denya et al., 2018).
Antineoplastic Drug Development
The specific derivative, lonidamine, derived from indazole-3-carboxylic acid, exemplifies the compound's application in antineoplastic drug development. Lonidamine exhibits a powerful inhibitory effect on the metabolic processes of neoplastic cells, including oxygen consumption and lactate accumulation, without affecting nucleic acids or protein synthesis. Its mechanism of action suggests potential for increasing drug uptake, reversing drug resistance, and triggering apoptosis pathways. Lonidamine has shown to enhance the cytotoxic effects of anthracyclines and cisplatin, highlighting the non-overlapping side effects and the potential for combination therapies in treating solid tumors (Di Cosimo et al., 2003).
Biocatalyst Inhibition
In the context of biorenewable chemicals, the study of carboxylic acids, including indazole derivatives, reveals their inhibitory effects on microbial production processes. Understanding the impact of these compounds on microbial cell membranes and internal pH has led to insights into metabolic engineering strategies aimed at improving microbial tolerance and performance in industrial applications (Jarboe et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-cyano-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-4-5-2-1-3-6-7(5)8(9(13)14)12-11-6/h1-3H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNCDNOZENBPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NN=C2C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646711 | |
| Record name | 4-Cyano-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-1H-indazole-3-carboxylic acid | |
CAS RN |
1000341-33-2 | |
| Record name | 4-Cyano-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(6-Methylpyrazin-2-yl)oxy]benzoyl chloride](/img/structure/B1614130.png)



